3-[(2-Iodophenyl)methoxy]benzonitrile
Description
3-[(2-Iodophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a 2-iodophenylmethoxy substituent at the meta position of the benzonitrile core. Its molecular formula is C₁₄H₁₀INO, with a molecular weight of 359.14 g/mol. The iodine atom in the 2-iodophenyl group introduces steric bulk and polarizability, while the methoxy linker enhances lipophilicity and modulates electronic properties.
Properties
IUPAC Name |
3-[(2-iodophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDPUNHKBFQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodophenyl)methoxy]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-hydroxybenzonitrile with 2-iodobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Iodobenzyl)oxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl iodide with an aryl boronic acid .
Scientific Research Applications
3-[(2-Iodobenzyl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[(2-Iodophenyl)methoxy]benzonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound can also participate in palladium-catalyzed coupling reactions, where the palladium catalyst activates the aryl iodide for subsequent coupling with other aryl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(2-Iodophenyl)methoxy]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthetic accessibility, and inferred biological activities.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
Iodo vs. Chloro/Methoxy Groups
- 3-(2-Chloro-5-methoxyphenyl)benzonitrile : The chloro and methoxy groups enhance electrophilic aromatic substitution reactivity. Chlorine’s electronegativity may improve binding to targets like kinases, while methoxy increases solubility.
- This compound : The iodine atom’s larger size and polarizability could enhance interactions with hydrophobic pockets or halogen-binding domains in proteins, making it suitable for radiopharmaceuticals (e.g., PET tracers) .
Oxadiazole vs. Aromatic Substituents
- 3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile : The oxadiazole ring introduces hydrogen-bond acceptor sites, improving target selectivity. This contrasts with the iodine in the target compound, which prioritizes hydrophobic interactions.
Morpholine vs. Methoxy Linkers
- However, the iodine substituent may improve tissue specificity in imaging applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
